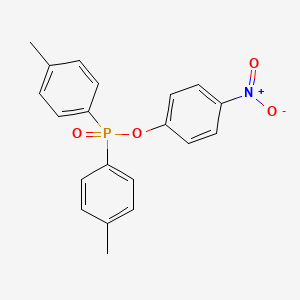
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime
Descripción general
Descripción
This compound belongs to the class of organic compounds known as 1,4-benzodiazepines . These are organic compounds containing a benzene ring fused to a 1,4-azepine . It’s a subset of benzodiazepinone and its derivatives possess diverse therapeutic properties and are ubiquitous in medicinal chemistry . Functionalized benzodiazepinone structures exhibit a diverse array of biological activities and have stimulated substantial interest in the scientific community .
Synthesis Analysis
The synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones with diverse substituents at the C-3 position were synthesized via a novel, simple and convenient methodology using H2PtCl6 as the catalyst . The substitution at the C-3 position was varied using pre-defined amino acids as precursors . The synthesized benzodiazepines were screened for anti-mycobacterial tuberculosis (anti-TB) activity .Molecular Structure Analysis
The molecular structure of 1,4-Benzodiazepines includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (− diaza-) normally in 1 and 4 positions but which can also be in 1,5 or 2,3 . Normally the benzodiazepines used in clinical are 1,4-dinitrogenated systems .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime, involve the use of H2PtCl6 as a catalyst . The substitution at the C-3 position was varied using pre-defined amino acids as precursors .Propiedades
IUPAC Name |
3-hydroxyimino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-19-13-10-6-5-9-12(13)14(11-7-3-2-4-8-11)17-15(18-21)16(19)20/h2-10,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAZSWIKBKIQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401642 | |
| Record name | 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime | |
CAS RN |
103373-62-2 | |
| Record name | 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




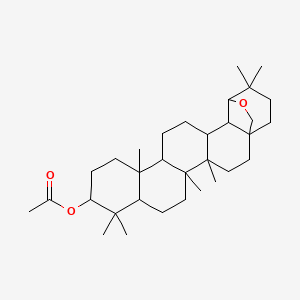


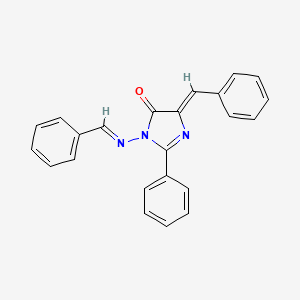

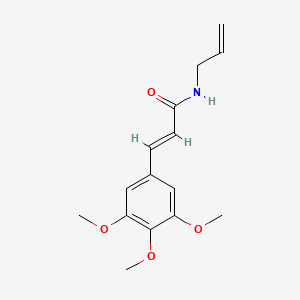
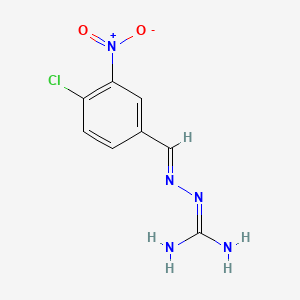

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide](/img/structure/B1649634.png)


